molecular formula C8H10ClNO3 B12676073 (R)-4-Hydroxyphenylglycine hydrochloride CAS No. 52067-90-0

(R)-4-Hydroxyphenylglycine hydrochloride

Cat. No.: B12676073
CAS No.: 52067-90-0
M. Wt: 203.62 g/mol
InChI Key: ZHIBZCPDMCUVRA-OGFXRTJISA-N
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Description

®-4-Hydroxyphenylglycine hydrochloride is an organic compound with significant importance in various scientific fields. It is a derivative of phenylglycine, characterized by the presence of a hydroxyl group on the phenyl ring and an amino acid structure. This compound is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxyphenylglycine hydrochloride typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, such as 4-hydroxybenzaldehyde.

    Formation of Schiff Base: The starting material reacts with an amine to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Hydrolysis: The amine undergoes hydrolysis to yield ®-4-Hydroxyphenylglycine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-4-Hydroxyphenylglycine hydrochloride may involve more efficient and scalable methods, such as:

    Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.

    Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxyphenylglycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction could produce various amine derivatives.

Scientific Research Applications

®-4-Hydroxyphenylglycine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which ®-4-Hydroxyphenylglycine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylglycine: Lacks the chiral center and hydrochloride salt form.

    Phenylglycine: Does not have the hydroxyl group on the phenyl ring.

    4-Hydroxyphenylalanine (Tyrosine): Similar structure but with an additional methylene group.

Uniqueness

®-4-Hydroxyphenylglycine hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl and amino acid functional groups. This combination makes it particularly valuable in asymmetric synthesis and as a precursor for chiral pharmaceuticals.

Properties

CAS No.

52067-90-0

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1

InChI Key

ZHIBZCPDMCUVRA-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O.Cl

Origin of Product

United States

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